molecular formula C14H12FNO3S B2559743 {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE CAS No. 1524717-02-9

{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B2559743
CAS No.: 1524717-02-9
M. Wt: 293.31
InChI Key: RXKHSSYYWZBJFV-UHFFFAOYSA-N
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Description

{[(2-Fluorophenyl)Methyl]Carbamoyl}Methyl Thiophene-2-Carboxylate is a synthetic organic compound featuring a thiophene ring substituted at the 2-position with a carboxylate ester. The ester moiety is further modified with a carbamoyl group linked to a 2-fluorobenzyl substituent.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c15-11-5-2-1-4-10(11)8-16-13(17)9-19-14(18)12-6-3-7-20-12/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKHSSYYWZBJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions:

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and efficient methods such as the Gewald reaction due to its simplicity and high yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Chemistry

In chemistry, {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology and Medicine

In biology and medicine, thiophene derivatives are known for their pharmacological properties. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial effects . This compound could potentially be explored for similar applications.

Industry

In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may act on enzymes or receptors involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Research Implications and Gaps

  • Electronic Effects: The 2-fluorophenyl group in the target compound may enhance lipid solubility and membrane permeability compared to non-fluorinated analogs.
  • Synthetic Optimization : Modular synthesis (e.g., introducing boronic acids or varying fluorophenyl substituents) could expand the compound library for structure-activity relationship (SAR) studies.
  • Toxicology: Urgent studies are needed to assess the target compound’s safety profile, particularly given the unknown toxicology of its closest analog (Thiophene Fentanyl Hydrochloride) .

Biological Activity

{[(2-Fluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is a synthetic organic compound notable for its unique structural features, including a thiophene ring and a fluorinated phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO2SC_{12}H_{12}FNO_2S, with a molecular weight of approximately 281.31 g/mol. The compound's structure can be depicted as follows:

Structure C6H4(F)CH2C O NCH2C4H3S\text{Structure }\text{C}_6\text{H}_4(\text{F})-\text{CH}_2-\text{C O N}-\text{CH}_2-\text{C}_4\text{H}_3\text{S}

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the fluorinated phenyl group in this compound may enhance its interaction with bacterial cell membranes, potentially increasing its efficacy against pathogens.

Anticancer Properties

The anticancer activity of this compound has been explored through in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism appears to involve the inhibition of key enzymes responsible for cell proliferation. A study reported a significant reduction in cell viability in cancer cell lines treated with this compound, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been tested against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The inhibition of COX-1 and COX-2 by this compound suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Antimicrobial Study : A study conducted on the antimicrobial activity of thiophene derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating moderate antibacterial activity.
  • Anticancer Efficacy : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell proliferation at concentrations of 25 µM after 48 hours, suggesting significant anticancer potential.
  • Enzyme Interaction : Kinetic studies revealed that this compound acts as a competitive inhibitor of COX-2 with an IC50 value of 10 µM, highlighting its potential role in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Biological Activity
Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylateC12H11F O3SAntimicrobial and anticancer
Methyl thiophene-3-carboxylateC7H8O2SModerate antimicrobial activity
Methyl 5-bromo-4-methylthiophene-2-carboxylateC8H8BrO2SPotential anti-inflammatory effects

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